molecular formula C7H6ClNO3 B3046545 3-Chloro-4-methoxypicolinic acid CAS No. 1256822-07-7

3-Chloro-4-methoxypicolinic acid

Cat. No. B3046545
CAS RN: 1256822-07-7
M. Wt: 187.58
InChI Key: MJVPNCAXAAQELP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It is a brown solid and is used as a building block in research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxypicolinic acid is represented by the SMILES notation: COC1=C(C(=O)O)N=CC=C1Cl . The molecular weight is 187.58 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methoxypicolinic acid include its brown solid appearance and its molecular weight of 187.58 .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

Construction of Dihydropyridin-4-ones

Synthesis of Fluorinated Pyridines

Safety and Hazards

3-Chloro-4-methoxypicolinic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with transition metals like palladium in catalytic processes.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in a process where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s plausible that the compound could be involved in carbon–carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 3-chloro-4-methoxypyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of other reactants . Additionally, the compound’s stability could be influenced by exposure to light, heat, and oxygen.

properties

IUPAC Name

3-chloro-4-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVPNCAXAAQELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247243
Record name 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxypicolinic acid

CAS RN

1256822-07-7
Record name 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256822-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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